2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of action
Triazoles are a class of drugs that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . Sulfanylacetamides, on the other hand, are less well-studied, and their targets can vary widely depending on the specific compound.
Mode of action
As mentioned, triazoles inhibit the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols that are toxic to the fungus and cause the fungal cell membrane to become permeable and leaky . The mode of action of sulfanylacetamides is less clear and would depend on the specific compound.
Biochemical pathways
The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . The biochemical pathways affected by sulfanylacetamides would depend on the specific compound.
Pharmacokinetics
Many triazoles are well-absorbed orally and are metabolized in the liver . The pharmacokinetics of sulfanylacetamides would depend on the specific compound.
Result of action
The result of the action of triazoles is the death of the fungal cell due to the disruption of the cell membrane . The results of the action of sulfanylacetamides would depend on the specific compound and its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the amino and methylphenyl groups. The final step involves the acylation of the triazole derivative with phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in the formation of corresponding amines.
Scientific Research Applications
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- N-(3-Amino-4-methylphenyl)benzamide
- 2-Phenethylamines
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of functional groups. The presence of the triazole ring, sulfanyl group, and acetamide moiety provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMHEYSTNIMXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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